molecular formula C18H16N2O4 B2831102 N-(furan-2-ylmethyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide CAS No. 2034320-33-5

N-(furan-2-ylmethyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2831102
CAS No.: 2034320-33-5
M. Wt: 324.336
InChI Key: DQPGKZSCISKXHZ-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide is a complex organic compound that belongs to the class of dihydropyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide typically involves multiple steps. One common method includes the radical bromination of a precursor compound, followed by a series of reactions involving phosphonates and aldehydes under specific conditions such as reflux and the use of coupling reagents . The reactions are often carried out in solvents like tetrahydrofuran (THF) and involve reagents such as sodium hydride (NaH) and tetrabutylammonium fluoride (TBAF) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while ensuring safety and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like lithium aluminum hydride (LiAlH₄), and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction of the carbonyl group can produce alcohol derivatives .

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(furan-2-ylmethyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide is unique due to its combination of a furan ring, methoxy group, and dihydropyridine structure. This combination imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-4-methoxy-6-oxo-1-phenylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c1-23-16-10-17(21)20(13-6-3-2-4-7-13)12-15(16)18(22)19-11-14-8-5-9-24-14/h2-10,12H,11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQPGKZSCISKXHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)N(C=C1C(=O)NCC2=CC=CO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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